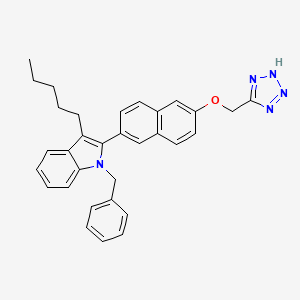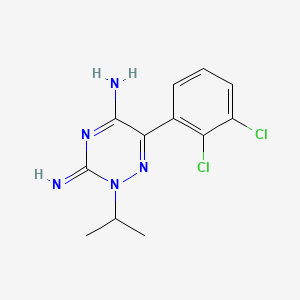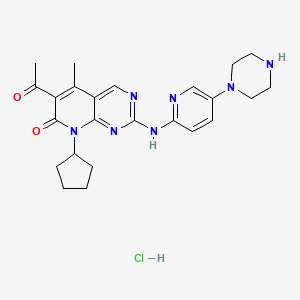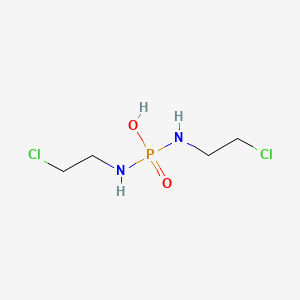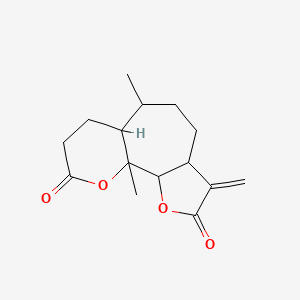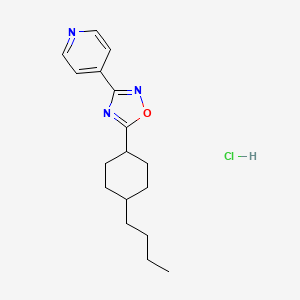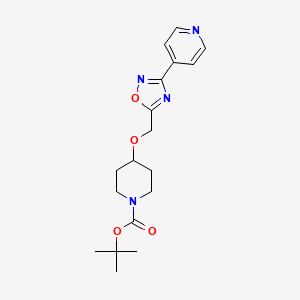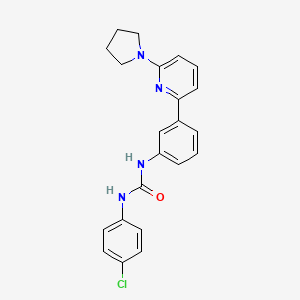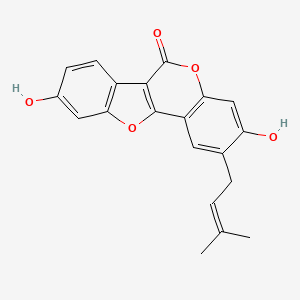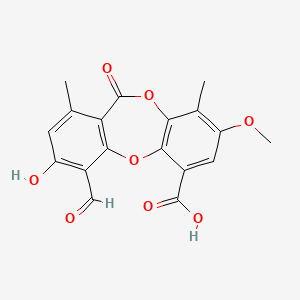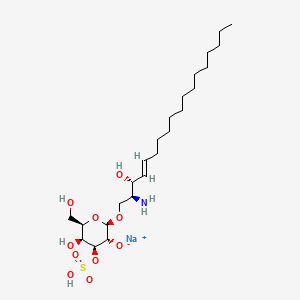
Pamicogrel
Overview
Description
Pamicogrel is a cyclooxygenase inhibitor that was under development for its anti-platelet-aggregation effects . It is known for its potential in both prophylaxis and treatment of ischemic brain injury and chronic arterial occlusion . The chemical formula of this compound is C25H24N2O4S, and it has a molar mass of 448.54 g/mol .
Mechanism of Action
Target of Action
Pamicogrel is primarily a cyclooxygenase (COX) inhibitor . Cyclooxygenase is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions. By inhibiting COX, this compound can effectively reduce the production of these prostaglandins .
Mode of Action
As a COX inhibitor, this compound interacts with its target by binding to the active site of the COX enzyme, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, which are involved in processes such as inflammation, pain sensation, and platelet aggregation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins from arachidonic acid. By inhibiting the COX enzyme, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This can have downstream effects such as reduced inflammation and decreased platelet aggregation .
Result of Action
The primary result of this compound’s action is a reduction in platelet aggregation, due to its inhibition of prostaglandin production . This makes it a potential therapeutic agent for conditions where platelet aggregation is a problem, such as in thrombotic diseases . It was under development for its anti-platelet-aggregation effects .
Biochemical Analysis
Biochemical Properties
Pamicogrel plays a significant role in inhibiting cyclooxygenase enzymes, particularly cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). By inhibiting these enzymes, this compound prevents the conversion of arachidonic acid to thromboxane A2, a potent promoter of platelet aggregation . This inhibition reduces platelet aggregation and thrombus formation, making this compound effective in preventing arterial occlusive diseases . Additionally, this compound interacts with various biomolecules, including proteins and enzymes involved in the inflammatory response, further enhancing its anti-inflammatory properties .
Cellular Effects
This compound exerts its effects on various cell types, particularly platelets. By inhibiting cyclooxygenase enzymes, this compound reduces the production of thromboxane A2, leading to decreased platelet aggregation . This effect is crucial in preventing thrombus formation in arterial occlusive diseases. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of cyclooxygenase enzymes . These changes result in reduced inflammation and improved blood flow in affected tissues .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of cyclooxygenase enzymes, specifically COX-1 and COX-2 . By binding to the active sites of these enzymes, this compound prevents the conversion of arachidonic acid to thromboxane A2, thereby reducing platelet aggregation . Additionally, this compound’s inhibition of cyclooxygenase enzymes leads to decreased production of prostaglandins, which are involved in the inflammatory response . This dual action of this compound makes it effective in both anti-platelet and anti-inflammatory therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound maintains its anti-platelet and anti-inflammatory effects over time, although its potency may decrease slightly due to degradation . In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function, including platelet aggregation and inflammation, remain consistent over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits platelet aggregation and reduces inflammation without causing significant adverse effects . At higher doses, this compound may cause toxic effects, including gastrointestinal irritation and bleeding . Threshold effects have been observed, where the efficacy of this compound plateaus at a certain dosage, and increasing the dose further does not enhance its therapeutic effects . These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit while minimizing adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes hydrolysis to form its active metabolite . This active metabolite then inhibits cyclooxygenase enzymes, exerting its anti-platelet and anti-inflammatory effects . The metabolic pathways of this compound involve various enzymes, including cytochrome P450 isoenzymes, which play a crucial role in its biotransformation . Additionally, this compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall efficacy and safety .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, including the cytoplasm and organelles involved in its metabolism . This distribution pattern is essential for this compound to exert its therapeutic effects effectively .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with cyclooxygenase enzymes . This compound’s activity and function are influenced by its localization within the cell, as it needs to be in proximity to its target enzymes to exert its effects . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further enhancing its therapeutic efficacy .
Preparation Methods
Pamicogrel can be synthesized through various synthetic routes. One common method involves the reaction of ethyl {2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetate with appropriate reagents under controlled conditions . The preparation of this compound involves dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor, which is then used for further reactions . Industrial production methods typically involve large-scale synthesis using similar reaction conditions and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Pamicogrel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where certain functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Pamicogrel has several scientific research applications:
Chemistry: this compound is used as a model compound in studies involving cyclooxygenase inhibitors and their chemical properties.
Comparison with Similar Compounds
Pamicogrel is similar to other cyclooxygenase inhibitors such as acetylsalicylic acid (aspirin), clopidogrel, and ticagrelor . this compound is unique in its chemical structure and specific inhibitory properties. Unlike acetylsalicylic acid, which irreversibly inhibits cyclooxygenase, this compound has a different mechanism of action and potentially fewer side effects . Similar compounds include:
- Acetylsalicylic acid (Aspirin)
- Clopidogrel
- Ticagrelor
- Prasugrel
- Cangrelor
These compounds share similar therapeutic applications but differ in their chemical structures, mechanisms of action, and pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-4-31-22(28)16-27-15-5-6-21(27)25-26-23(17-7-11-19(29-2)12-8-17)24(32-25)18-9-13-20(30-3)14-10-18/h5-15H,4,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCHOARKJADAKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048804 | |
| Record name | Pamicogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101001-34-7 | |
| Record name | Pamicogrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101001-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pamicogrel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101001347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pamicogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAMICOGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398FD8EDAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pamicogrel?
A1: this compound functions as a cyclooxygenase inhibitor, specifically targeting platelet aggregation. [] While its precise mechanism remains undefined in the provided abstracts, this classification suggests it likely interferes with the cyclooxygenase enzyme involved in thromboxane A2 synthesis, a potent platelet activator. This inhibition ultimately prevents platelet clumping and thrombus formation. []
Q2: What are some of the potential therapeutic applications of this compound?
A2: this compound demonstrates potential in both prophylactic and therapeutic settings. Research suggests its usefulness in addressing chronic arterial occlusion. [] Additionally, this compound shows promise in treating conditions like ischemic brain injury, particularly when arising from compromised cerebral circulation such as cerebral hemorrhage or infarction. [] This points towards potential applications in managing cardiovascular and cerebrovascular diseases. []
Q3: Are there any formulations being explored to enhance this compound delivery?
A3: Yes, research explores different formulations to potentially improve this compound administration and effectiveness. One such approach involves incorporating this compound into an oral enteric preparation alongside aspirin. [] This formulation aims to mitigate the gastrointestinal side effects often associated with aspirin use. Another approach investigates the development of dispersible tablets containing this compound. [] This format aims to achieve faster disintegration and dissolution, leading to potentially quicker absorption and enhanced bioavailability compared to conventional tablets or capsules. []
Q4: What other drugs are often mentioned in conjunction with this compound within the context of cardiovascular disease treatment?
A4: Several other medications, often classified as antiplatelet or anticoagulant agents, are mentioned alongside this compound in the context of cardiovascular disease management. These include clopidogrel, prasugrel, ticagrelor, sarpogrelate, and anagrelide, among others. [, ] The co-formulation of this compound with aspirin in specific preparations highlights their potential synergistic effects in addressing cardiovascular conditions. [] The inclusion of this compound in a broader class of anticoagulants in dispersible tablet formulations further emphasizes its potential role within a multi-faceted approach to treating cardiovascular and related diseases. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



